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Introduction

Zanzalintinib (formerly XL092) is an oral, next-generation multi-targeted tyrosine kinase
inhibitor (TKI) that has demonstrated significant preclinical antitumor activity in a variety of solid
tumor models.[1][2][3] Developed by Exelixis, zanzalintinib targets key signaling pathways
involved in tumor growth, angiogenesis, and metastasis, including vascular endothelial growth
factor receptors (VEGFRSs), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][2][4]
This technical guide provides an in-depth summary of the preclinical data, experimental
methodologies, and an overview of the signaling pathways modulated by zanzalintinib.

Mechanism of Action

Zanzalintinib is an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKSs). By
targeting VEGFR, it disrupts angiogenesis, a critical process for tumor growth and nutrient
supply.[5] Its inhibition of MET and the TAM kinases (AXL and MER) interferes with signaling
pathways that promote tumor cell proliferation, survival, invasion, and metastasis.[6]
Furthermore, inhibition of TAM kinases may also have immunomodulatory effects, creating a
more favorable tumor microenvironment for anti-tumor immune responses.[1][3] Dysregulation
of these kinase activities has been linked to the expression of immune checkpoint proteins like
PD-1/PD-L1, suggesting that zanzalintinib may enhance the efficacy of immune checkpoint
inhibitors.[3]
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In Vitro Activity

Zanzalintinib has demonstrated potent inhibition of its target kinases in cell-based assays. The
half-maximal inhibitory concentrations (IC50) highlight its activity against key drivers of
oncogenesis.

Target Kinase IC50 (nM)
MET 15
VEGFR2 1.6
AXL 34
MER 7.2

Table 1: In Vitro Inhibitory Activity of Zanzalintinib in Cell-Based Assays.

In Vivo Antitumor Efficacy

Preclinical studies in various xenograft and syngeneic mouse models have confirmed the
antitumor activity of zanzalintinib, both as a monotherapy and in combination with other
anticancer agents.

Monotherapy Studies

Dose-dependent tumor growth inhibition has been observed with zanzalintinib in several
human tumor xenograft models.[1]

Tumor Model Cell Line Dosing Outcome

Dose-dependent

Lung Cancer NCI-H441 Daily oral dosing ]
tumor regression
) ) ) Significant tumor
Gastric Cancer Hs 746T Daily oral dosing o
growth inhibition (TGI)
Gastric Cancer SNU-5 Daily oral dosing Dose-dependent TGI
Breast Cancer MDA-MB-231 Daily oral dosing TGI
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Table 2: Summary of Zanzalintinib Monotherapy in Xenograft Models.[1]

Combination Therapy Studies

The combination of zanzalintinib with immune checkpoint inhibitors (ICls) has shown
enhanced antitumor activity compared to either agent alone in syngeneic tumor models.[1][7]

Tumor Model Combination Therapy Outcome

Enhanced tumor growth
Colon Cancer (MC38) Zanzalintinib + anti-PD-1 inhibition compared to single

agents

Enhanced tumor growth
Colon Cancer (MC38) Zanzalintinib + anti-PD-L1 inhibition compared to single

agents

Enhanced tumor growth
Colon Cancer (MC38) Zanzalintinib + anti-CTLA-4 inhibition compared to single

agents

o _ Improved survival benefit
Colorectal Cancer (CT26) Zanzalintinib + anti-PD-1 )
compared to single agents

Table 3: Enhanced Antitumor Activity of Zanzalintinib in Combination with Immune Checkpoint
Inhibitors.[1][2]

Pharmacodynamic and Immunomodulatory Effects

Zanzalintinib has been shown to modulate its targets and the tumor microenvironment in vivo.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b8146347?utm_src=pdf-body
https://aacrjournals.org/mct/article/22/2/179/716256/Preclinical-Characterization-of-XL092-a-Novel
https://www.benchchem.com/product/b8146347?utm_src=pdf-body
https://aacrjournals.org/mct/article/22/2/179/716256/Preclinical-Characterization-of-XL092-a-Novel
https://www.researchgate.net/publication/356771471_Abstract_P248_The_tyrosine_kinase_inhibitor_XL092_promotes_an_immune-permissive_tumor_microenvironment_and_enhances_the_anti-tumor_activity_of_immune_checkpoint_inhibitors_in_preclinical_models
https://www.benchchem.com/product/b8146347?utm_src=pdf-body
https://aacrjournals.org/mct/article/22/2/179/716256/Preclinical-Characterization-of-XL092-a-Novel
https://pubmed.ncbi.nlm.nih.gov/36399631/
https://www.benchchem.com/product/b8146347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8146347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter

Model

Treatment

Result

p-MET Inhibition

Hs 746T Xenograft

Zanzalintinib (10
mg/kg/day)

Significant inhibition of

MET phosphorylation

p-AXL Inhibition

Hs 746T Xenograft

Zanzalintinib (10

Significant inhibition of

mg/kg/day) AXL phosphorylation
96% inhibition of
p-VEGFR2 Inhibition Murine Lungs Zanzalintinib VEGFR2
phosphorylation
Tumor Microvessel ) o Decrease in CD31+
) MC38 Syngeneic Zanzalintinib ]
Density microvessels
Significant increases
Peripheral Immune ) o in CD4+ T cells and B
MC38 Syngeneic Zanzalintinib

Cells

cells; decreases in

myeloid cells

Tumor Infiltrating

MC38 Syngeneic

Zanzalintinib + anti-

Significant increases

Lymphocytes PD-1/anti-PD-L1 in CD8+ T cells
Macrophage ) o Promoted M2 to M1
o In Vitro Zanzalintinib o

Repolarization repolarization
Dose-dependent
Macrophage , o inhibition of primary
In Vitro (Human) Zanzalintinib

Efferocytosis

human macrophage

efferocytosis

Table 4. Pharmacodynamic and Immunomodulatory Effects of Zanzalintinib.[1][2][7]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of zanzalintinib against MET, VEGFR2, AXL, and MER was determined
using cell-based assays. Specific details of the cell lines and assay conditions are proprietary

to Exelixis. However, the general methodology involves exposing cells overexpressing the
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target kinase to varying concentrations of zanzalintinib and measuring the inhibition of kinase
activity, typically through assessing the phosphorylation of a downstream substrate.

Xenograft and Syngeneic Tumor Models

e Cell Lines and Culture: Human tumor cell lines (NCI-H441, Hs 746T, SNU-5, MDA-MB-231)
and murine colon adenocarcinoma cell lines (MC38, CT26) were cultured in appropriate
media supplemented with fetal bovine serum and antibiotics.

e Animal Models: Female athymic nude mice were used for xenograft studies, while C57BL/6
mice were used for syngeneic models.

o Tumor Implantation: A suspension of tumor cells was injected subcutaneously into the flank
of the mice.

o Treatment: When tumors reached a predetermined size, mice were randomized into
treatment groups. Zanzalintinib was administered orally, typically once daily. For
combination studies, immune checkpoint inhibitors were administered intraperitoneally.

e Tumor Measurement: Tumor volume was measured regularly using calipers, and tumor
growth inhibition was calculated.

e Pharmacodynamic Analyses: At the end of the study, tumors and tissues were collected for
analysis of target phosphorylation (e.g., by Western blot or immunohistochemistry) and
immune cell infiltration (e.g., by flow cytometry or immunohistochemistry).

Immunohistochemistry

Tumor tissues were fixed, embedded in paraffin, and sectioned. Sections were then stained
with antibodies against specific markers, such as CD31 for microvessel density and CD8 for
cytotoxic T cells. The stained sections were then imaged and quantified.

Flow Cytometry

Peripheral blood or single-cell suspensions from tumors were stained with fluorescently labeled
antibodies against various immune cell markers (e.g., CD4, CD8, B220, CD11b). The stained
cells were then analyzed using a flow cytometer to determine the relative proportions of
different immune cell populations.
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Macrophage Polarization and Efferocytosis Assays

* Macrophage Generation: Human peripheral blood mononuclear cells were differentiated into

macrophages in vitro.

+ Polarization: Macrophages were treated with zanzalintinib in the presence of cytokines that
induce either an M1 or M2 phenotype. The expression of M1 and M2 markers was then

assessed.

o Efferocytosis: Macrophages were co-cultured with apoptotic tumor cells in the presence of
varying concentrations of zanzalintinib. The ability of macrophages to engulf the apoptotic
cells (efferocytosis) was then quantified.
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Zanzalintinib's multi-targeted inhibition of key oncogenic pathways.
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A generalized workflow for in vivo preclinical evaluation of Zanzalintinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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